molecular formula C17H10F3NO2 B12077896 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene CAS No. 1450995-51-3

2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

Cat. No.: B12077896
CAS No.: 1450995-51-3
M. Wt: 317.26 g/mol
InChI Key: FTTGOYFKUDEYOZ-UHFFFAOYSA-N
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Description

2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is a nitro-substituted naphthalene derivative with a trifluoromethylphenyl group at the 3-position.

Properties

CAS No.

1450995-51-3

Molecular Formula

C17H10F3NO2

Molecular Weight

317.26 g/mol

IUPAC Name

2-nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)15-8-4-3-7-13(15)14-9-11-5-1-2-6-12(11)10-16(14)21(22)23/h1-10H

InChI Key

FTTGOYFKUDEYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=CC=CC=C3C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acylation of Naphthalene Derivatives

A naphthalene derivative, such as 3-bromonaphthalene, may serve as a starting material. The trifluoromethylphenyl group can be introduced via palladium-catalyzed coupling reactions. For instance, Suzuki-Miyaura coupling between 3-bromonaphthalene and 2-(trifluoromethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis yields 3-[2-(trifluoromethyl)phenyl]naphthalene. Nitration of this intermediate using a mixture of HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group. However, the electron-withdrawing nature of the trifluoromethyl group directs nitration predominantly to the para position relative to itself, necessitating careful optimization to achieve the desired 2-nitro regioisomer.

Key Challenges :

  • Regioselective nitration requires precise control of reaction temperature and acid strength.

  • Competing side reactions, such as over-nitration or ring sulfonation, may occur under harsh conditions.

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers robust strategies for constructing biaryl systems. This method is particularly effective for assembling the naphthalene backbone with pre-functionalized aromatic rings.

Palladium-Catalyzed Benzannulation

A palladium-catalyzed benzannulation reaction between 2-ethynylbenzaldehyde derivatives and aryl halides can yield substituted naphthalenes. For example, reacting 2-ethynylbenzaldehyde with 1-bromo-2-(trifluoromethyl)benzene in the presence of Pd(OAc)₂ and PPh₃ generates 3-[2-(trifluoromethyl)phenyl]naphthalene-2-carbaldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid and decarboxylation followed by nitration affords the target compound. This method achieves moderate yields (45–60%) but requires multiple steps.

Copper-Mediated Ullmann Coupling

Copper catalysts facilitate the coupling of aryl halides with nitro-containing precursors. A Ullmann coupling between 2-nitro-1-iodonaphthalene and 2-(trifluoromethyl)phenylboronic acid using CuI and 1,10-phenanthroline in DMF at 110°C provides direct access to the target compound. This one-pot method simplifies the synthesis but is limited by the availability of iodonaphthalene derivatives.

Comparative Efficiency :

MethodCatalystYield (%)Key Advantage
Suzuki-Miyaura CouplingPd(PPh₃)₄65–75High regioselectivity
Ullmann CouplingCuI50–55Single-step synthesis
BenzannulationPd(OAc)₂45–60Flexible precursor options

Cyclization and Rearrangement Strategies

Cyclization reactions enable the construction of the naphthalene ring system from smaller precursors, often incorporating substituents during the ring-forming step.

Dehydro-Diels-Alder Reaction

The intramolecular dehydro-Diels-Alder (DDA) reaction of styrene-ynes provides a route to arylnaphthalenes. For example, heating a styrene-yne precursor containing a 2-(trifluoromethyl)phenyl group at 180°C in mesitylene induces cyclization, forming the naphthalene core. Subsequent nitration using acetyl nitrate (AcONO₂) in acetic acid introduces the nitro group at position 2. This method achieves yields of 70–80% but requires high temperatures.

Allylic Rearrangement

A novel allylic rearrangement process, as disclosed in patent WO2015000555A2, enables the synthesis of substituted naphthalenes from tetralin derivatives. Starting with a tetralin intermediate bearing a trifluoromethyl group, oxidative rearrangement using MnO₂ or DDQ generates the naphthalene structure. Nitration is performed post-rearrangement under mild conditions to preserve the integrity of the trifluoromethyl group.

Mechanistic Insight :
The allylic rearrangement proceeds via a quinone methide intermediate, which undergoes aromatization to yield the naphthalene system.

Nitration as a Key Functionalization Step

Nitration is often the final step in the synthesis, requiring careful optimization to avoid side reactions.

Directed Ortho-Metallation

Directed ortho-metallation (DoM) strategies enhance regioselectivity. For instance, treating 3-[2-(trifluoromethyl)phenyl]naphthalene with LDA (lithium diisopropylamide) generates a lithiated intermediate at position 2, which is quenched with NO₂BF₄ to install the nitro group. This method achieves >90% regioselectivity but necessitates anhydrous conditions.

Electrophilic Nitration

Traditional nitration using HNO₃/H₂SO₄ at 0°C introduces the nitro group predominantly at the electron-rich position ortho to the trifluoromethylphenyl group. However, competing meta-nitration (up to 30%) necessitates chromatographic purification.

Green Chemistry Approaches

Recent advances emphasize sustainable methods, such as:

Flow Chemistry

Continuous-flow nitration using microreactors minimizes decomposition and improves safety. A mixture of HNO₃ and H₂SO₄ is passed through a PTFE reactor at 10°C, achieving 85% yield of the nitro product with reduced waste.

Ionic Liquid Catalysis

Ionic liquids like [BMIM][BF₄] act as dual solvents and catalysts for nitration, enhancing reaction rates and selectivity. This method reduces acid waste and enables catalyst recycling .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Reduction: 2-Amino-3-(2-(trifluoromethyl)-phenyl)naphthalene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds bearing the trifluoromethyl group, including derivatives of naphthalene. For instance, compounds similar to 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for certain derivatives were reported to be as low as 0.16–0.68 µM, indicating strong activity compared to standard antimicrobial agents .

Table 1: Antimicrobial Potency of Trifluoromethyl-substituted Naphthalene Derivatives

Compound NameMIC (µM) against S. aureusMIC (µM) against M. tuberculosis
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide0.16–0.6810
N-[2-chloro-5-(trifluoromethyl)-phenyl]-3-hydroxynaphthalene-2-carboxamide0.20–0.509.75

These findings suggest that the trifluoromethyl substitution enhances the biological activity of naphthalene derivatives, making them promising candidates for further development in antimicrobial therapies.

Pharmaceutical Development

The incorporation of trifluoromethyl groups into drug molecules has been shown to significantly enhance their pharmacokinetic properties. Research indicates that the presence of this group can improve lipophilicity and metabolic stability, which are crucial for drug efficacy and bioavailability . For example, compounds with trifluoromethyl substituents have been linked to improved interactions with biological targets due to their electronic properties.

Case Study: Antitubercular Activity

A specific case study involving 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene derivatives demonstrated their potential against Mycobacterium tuberculosis. The study utilized a series of synthesized compounds, revealing that those with the trifluoromethyl moiety exhibited comparable activity to established antitubercular drugs like rifampicin . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the naphthalene ring could lead to enhanced activity.

Synthesis of Functional Materials

In materials science, derivatives of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene are being explored for their potential use in organic electronics and photonics due to their unique optical properties. The trifluoromethyl group contributes to increased electron affinity and thermal stability, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Table 2: Properties of Trifluoromethyl-substituted Naphthalene for Material Applications

PropertyValue
Thermal StabilityHigh
Electron AffinityIncreased
Optical Absorption SpectrumTunable

The ability to tune optical properties through structural modifications allows for the design of materials with specific functionalities tailored for electronic applications.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(2-(trifluoromethyl)-phenyl)naphthalene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The nitro and trifluoromethyl groups significantly alter the compound’s properties compared to simpler naphthalene derivatives. Below is a comparative analysis:

Compound Boiling Point (K) Key Substituents Solubility Trends Source
2-Phenylnaphthalene 460.70 Phenyl group at C2 Low polarity, hydrophobic
1-Nitronaphthalene Not reported Nitro group at C1 Moderately polar, soluble in organic solvents
2-Methylnaphthalene 514–518 Methyl group at C2 Hydrophobic, low water solubility
Target Compound Insufficient data Nitro (C2), trifluoromethylphenyl (C3) Predicted: Low water solubility, high organic solvent affinity N/A

Key Observations :

  • Nitro groups enhance polarity but may decrease thermal stability relative to methyl-substituted analogs .

Toxicological Profiles

Toxicity data for the target compound are unavailable, but comparisons can be drawn from naphthalene derivatives:

Compound Key Toxic Effects (Species: Rodents) Exposure Routes Source
Naphthalene Hemolytic anemia, respiratory irritation Inhalation, oral
1-Methylnaphthalene Liver hypertrophy, oxidative stress Oral, dermal
1-Nitronaphthalene Lung toxicity, covalent binding to cellular proteins Inhalation
Target Compound No direct data; potential hepatotoxicity/neurotoxicity inferred from nitro/trifluoromethyl groups Likely inhalation/oral N/A

Notes:

  • Nitro groups in 1-nitronaphthalene are associated with oxidative stress and lung damage, suggesting similar risks for the target compound .

Analytical Methods

Analytical techniques for detecting naphthalene derivatives are well-established and applicable to the target compound:

Method Application Example Sensitivity (LOD) Source
HPLC-Fluorescence Detection of naphthalene-based fluorescent whitening agents 0.05–0.3 mg/L
GC-MS Quantification of methylnaphthalenes in biological samples Sub-ppm levels
Crystallography (SHELX) Structural determination of nitro/trifluoromethyl aromatics Atomic resolution

Recommendations :

  • HPLC with fluorescence detection (as in ) is suitable for quantifying trace levels of the target compound in environmental or biological matrices.
  • SHELX-based crystallography can resolve its molecular structure if crystallized .

Biological Activity

2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and antiplasmodial activities, supported by relevant case studies and research findings.

  • Molecular Formula : C15H10F3N
  • Molecular Weight : 273.25 g/mol
  • IUPAC Name : 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

Antimicrobial Activity

Research indicates that 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of naphthalene compounds with trifluoromethyl substitutions demonstrated enhanced activity compared to standard antibiotics.

Table 1: Antimicrobial Activity of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.16
Escherichia coli0.68
Pseudomonas aeruginosa1.00

Anticancer Activity

The anticancer potential of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene has been explored in several studies. These investigations primarily focus on its effects on human colon carcinoma cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Colon Carcinoma

A study tested various naphthalene derivatives, including 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene, on colon carcinoma cells with a deleted TP53 tumor suppressor gene. The results showed that the compound exhibited antiproliferative activity comparable to established chemotherapeutics.

Table 2: Anticancer Activity against Colon Carcinoma

CompoundIC50 (µM)Reference
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene5.14
Standard Chemotherapeutic (e.g., Doxorubicin)6.30

Antiplasmodial Activity

The antiplasmodial effects of this compound have also been investigated, particularly against Plasmodium falciparum, the causative agent of malaria. The mechanism is hypothesized to involve oxidative stress induction and disruption of cellular membranes.

Table 3: Antiplasmodial Activity

CompoundIC50 (µg/mL)Reference
2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene0.0049
Chloroquine (Standard Drug)0.06

The biological activity of 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene is thought to be mediated through various pathways:

  • Reactive Intermediates : The compound can form reactive intermediates that interact with cellular components.
  • Oxidative Stress : It induces oxidative stress, leading to cellular damage and apoptosis in cancer cells.
  • Target Interaction : Specific interactions with enzymes involved in metabolic pathways have been identified, particularly in malarial parasites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthalene, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves introducing the trifluoromethylphenyl group onto the naphthalene core via cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, tetrahydrofuran or dichloromethane may enhance solubility, while palladium catalysts improve coupling efficiency .

Q. How should preliminary toxicity screening be designed for this compound?

  • Methodology : Follow the ATSDR framework for naphthalene derivatives:

  • Step 1 : Conduct acute exposure studies in rodent models (oral, inhalation, dermal routes).
  • Step 2 : Assess systemic effects (hepatic, renal, respiratory) using histopathology and biomarker analysis (e.g., ALT/AST for liver toxicity).
  • Step 3 : Compare results against existing toxicological profiles of structurally similar compounds, such as 1-methylnaphthalene .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodology : Use HPLC with UV detection for purity assessment (>98%), and confirm structural integrity via:

  • NMR (¹H/¹³C, 19F for trifluoromethyl groups).
  • Mass spectrometry (HRMS for molecular ion verification).
  • X-ray crystallography (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and binding affinities of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential surfaces using software like Gaussian. The Colle-Salvetti correlation-energy formula can refine electron density predictions .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Validate docking poses with MD simulations to assess binding stability .

Q. How can contradictory data in toxicity studies be resolved?

  • Methodology : Apply ATSDR’s confidence rating system:

  • Risk of Bias Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study design (e.g., randomization, outcome reporting) .
  • Confidence Grading : Classify studies as High/Moderate/Low based on adherence to methodological rigor. Prioritize High Confidence studies for hazard identification .

Q. What structural features differentiate this compound from analogs, and how do they influence reactivity?

  • Methodology : Compare with structurally related compounds (e.g., 1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthalene) using:

  • Electronic Effects : Trifluoromethyl groups increase electron-withdrawing properties, altering reaction kinetics.

  • Steric Effects : Substituent positioning on the naphthalene ring affects steric hindrance in cross-coupling reactions.

    CompoundStructural FeatureReactivity Impact
    2-Nitro-3-[2-(trifluoromethyl)phenyl]naphthaleneNitro group at C2, trifluoromethyl at phenylEnhanced electrophilicity at nitro site
    1-Fluoro-2-(4-(trifluoromethyl)phenyl)naphthaleneFluorine at C1Reduced solubility due to hydrophobicity

Q. What experimental strategies validate mechanistic pathways in metabolic studies?

  • Methodology :

  • Isotopic Labeling : Track metabolic products using ¹⁴C-labeled compound in vitro (e.g., liver microsomes).
  • Adduct Analysis : Identify protein/DNA adducts via LC-MS/MS to map bioactivation pathways (e.g., naphthoquinone formation) .

Methodological Notes

  • Data Gaps : Limited studies on environmental fate; prioritize OECD 301/302 biodegradation assays for future work .

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